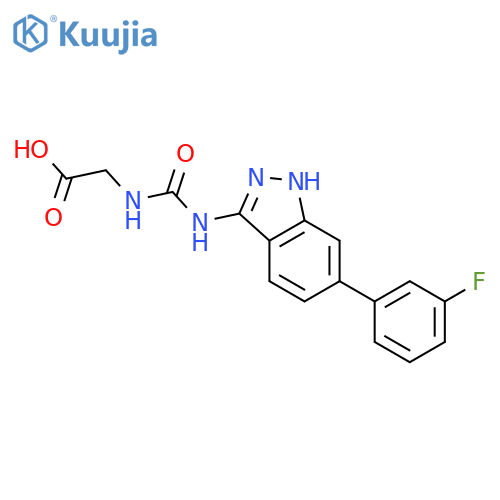Cas no 1300041-53-5 (Fusarisetin A)

Fusarisetin A structure
商品名:Fusarisetin A
CAS番号:1300041-53-5
MF:C22H31NO5
メガワット:389.485246896744
CID:1066809
Fusarisetin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-F1435-2.50 mg |
Fusarisetin A |
1300041-53-5 | >95% by HPLC | 2.50 mg |
$1,015.00 | 2023-07-10 | |
| TRC | F865405-1mg |
Fusarisetin A |
1300041-53-5 | 1mg |
$1556.00 | 2023-05-18 | ||
| TRC | F865405-500μg |
Fusarisetin A |
1300041-53-5 | 500μg |
$ 775.00 | 2022-06-04 | ||
| TRC | F865405-1000μg |
Fusarisetin A |
1300041-53-5 | 1mg |
440.00 | 2021-08-12 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391769-500 µg |
Fusarisetin A, |
1300041-53-5 | 500µg |
¥2,369.00 | 2023-07-11 | ||
| A2B Chem LLC | AE62821-2.5mg |
(+)-Fusarisetin A |
1300041-53-5 | ≥98% | 2.5mg |
$876.00 | 2024-01-04 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71680-2.5mg |
Fusarisetin A |
1300041-53-5 | 98% | 2.5mg |
¥10155.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71680-500ug |
Fusarisetin A |
1300041-53-5 | 98% | 500ug |
¥3061.00 | 2022-04-26 | |
| BioAustralis | BIA-F1435-2.50mg |
Fusarisetin A |
1300041-53-5 | >95% by HPLC | 2.50mg |
$1105.00 | 2024-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391769-500µg |
Fusarisetin A, |
1300041-53-5 | 500µg |
¥2369.00 | 2023-09-05 |
Fusarisetin A 関連文献
-
Antonio Evidente,Alexander Kornienko,Alessio Cimmino,Anna Andolfi,Florence Lefranc,Véronique Mathieu,Robert Kiss Nat. Prod. Rep. 2014 31 617
-
Manoj Mondal,Utpal Bora RSC Adv. 2013 3 18716
-
Xiaojun Li,Qingfei Zheng,Jun Yin,Wen Liu,Shuanhu Gao Chem. Commun. 2017 53 4695
-
4. Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural productsMajid M. Heravi,Vaezeh Fathi Vavsari RSC Adv. 2015 5 50890
-
Jing Xu,Eduardo J. E. Caro-Diaz,Michelle H. Lacoske,Chao-I. Hung,Colin Jamora,Emmanuel A. Theodorakis Chem. Sci. 2012 3 3378
1300041-53-5 (Fusarisetin A) 関連製品
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
